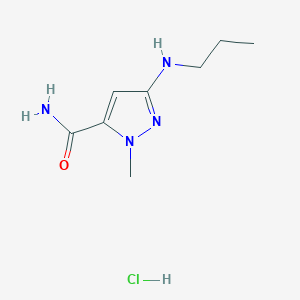![molecular formula C10H16FN3O B12228576 3-(Fluoromethyl)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B12228576.png)
3-(Fluoromethyl)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Fluoromethyl)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a synthetic organic compound that features a piperidine ring substituted with a fluoromethyl group and a 3-methyl-1,2,4-oxadiazol-5-ylmethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Fluoromethyl Group: This can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorine-containing reagents.
Attachment of the 3-Methyl-1,2,4-Oxadiazol-5-ylmethyl Group: This step might involve the formation of the oxadiazole ring followed by its attachment to the piperidine ring through alkylation or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated piperidine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperidine derivatives.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Possible applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
- 3-(Bromomethyl)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Uniqueness
The presence of the fluoromethyl group in 3-(Fluoromethyl)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine might confer unique properties such as increased metabolic stability, altered lipophilicity, and enhanced binding affinity to biological targets compared to its chloro- and bromo- counterparts.
Properties
Molecular Formula |
C10H16FN3O |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
5-[[3-(fluoromethyl)piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H16FN3O/c1-8-12-10(15-13-8)7-14-4-2-3-9(5-11)6-14/h9H,2-7H2,1H3 |
InChI Key |
DSQBVMZECRWGHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CN2CCCC(C2)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12228500.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12228508.png)
![1-(Cyclopropanesulfonyl)-4-[(1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B12228509.png)
![1-Cyclopropyl-3-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one](/img/structure/B12228512.png)
![1-(cyclopropanesulfonyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine](/img/structure/B12228516.png)
![1-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B12228518.png)
![(2S,3R,4R,5R)-5-(2,4-Diaminoimidazo[2,1-f][1,2,4]-triazin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B12228535.png)
![4-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B12228546.png)
![N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)cyclopropanamine](/img/structure/B12228552.png)
![3-methoxy-N-methyl-N-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B12228559.png)
![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B12228567.png)
![N-[(4-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12228575.png)
